2-Methoxythiobenzamide

Description

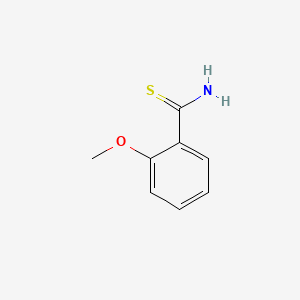

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEHBLLUZJTDOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374890 | |

| Record name | 2-Methoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42590-97-6 | |

| Record name | 2-Methoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxythiobenzamide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Methoxythiobenzamide (CAS No. 42590-97-6), a thioamide derivative of significant interest in medicinal chemistry and synthetic research. While its direct applications are still emerging, its structural similarity to pharmacologically active benzamides suggests considerable potential. This document details the compound's physical and chemical properties, provides a robust, field-tested protocol for its synthesis via thionation, and explores its chemical reactivity. Furthermore, we delve into the prospective applications in drug development, drawing parallels with its amide analogue, 2-methoxybenzamide, a known scaffold in oncology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile chemical entity.

Introduction and Molecular Overview

This compound is an aromatic thioamide, a class of compounds recognized for its unique physicochemical properties that make it a valuable bioisostere for the more common amide functional group. The replacement of the carbonyl oxygen with sulfur imparts distinct characteristics, including altered electronics, hydrogen bonding capabilities, lipophilicity, and metabolic stability, which are highly relevant in drug design.[1]

The core structure, featuring a methoxy group ortho to the thioamide on a benzene ring, is analogous to 2-methoxybenzamide, a key structural motif in a class of Hedgehog (Hh) signaling pathway inhibitors investigated for cancer therapy.[2] The Hedgehog pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[2] This relationship positions this compound as a compelling candidate for novel therapeutic agent development.

Below is the molecular structure of this compound, rendered to illustrate its key functional groups.

Caption: Molecular Structure of this compound.

Physical and Chemical Properties

A precise understanding of the physicochemical properties of a compound is foundational for its application in research and development. This section summarizes the known and predicted properties of this compound.

General and Tabulated Properties

While specific experimental data for the melting point, boiling point, and solubility of this compound are not extensively documented in publicly available literature, we can infer its likely characteristics based on its structure and data from closely related analogues. The compound is expected to be a crystalline solid at room temperature.

| Property | Value | Source |

| CAS Number | 42590-97-6 | [3] |

| Molecular Formula | C₈H₉NOS | [3] |

| Molecular Weight | 167.23 g/mol | [3] |

| Appearance | Predicted: Crystalline solid | N/A |

| Melting Point | Data not available. (For comparison: 2-Methoxybenzamide: 127 °C; 4-Methoxythiobenzamide: 145-149 °C) | [4][5] |

| Boiling Point | Data not available. (Likely to decompose at high temperatures) | N/A |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents such as DMSO, DMF, and alcohols. | Inferred[6] |

Solubility Profile

The structure of this compound contains both polar functional groups (thioamide, ether) capable of hydrogen bonding and a nonpolar aromatic ring. This amphiphilic nature suggests it will have low solubility in water but good solubility in polar organic solvents. For practical applications, stock solutions are best prepared in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

For researchers requiring precise solubility data, the shake-flask method is the gold standard.

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the desired solvent (e.g., water, PBS buffer, ethanol). The presence of undissolved solid is critical.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled orbital shaker (e.g., at 25 °C or 37 °C) for 24 to 72 hours to ensure equilibrium is reached.[7]

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known standards.[7]

Synthesis and Characterization

The most reliable and common route to synthesize aryl thioamides is the thionation of the corresponding aryl amide using a thionating agent. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is particularly effective for this transformation due to its mild reaction conditions and high yields.[7]

Synthetic Workflow

The synthesis of this compound is a straightforward, one-step conversion from its commercially available amide precursor, 2-methoxybenzamide.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the thionation of benzamides.

-

Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxybenzamide (1.0 eq).

-

Reagents: Add Lawesson's reagent (0.5-0.6 eq) to the flask. Using a slight excess of the amide ensures complete consumption of the thionating agent, simplifying purification.

-

Solvent: Add anhydrous toluene (or dioxane) to the flask to create a suspension (approx. 0.2-0.5 M concentration).

-

Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon) and heat the mixture to reflux (approx. 110 °C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted Lawesson's reagent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Isolation: Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Spectral Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methoxy group (-OCH₃) protons will appear as a sharp singlet at approximately 3.9-4.0 ppm. The aromatic protons (4H) will resonate in the range of 6.9-8.0 ppm, exhibiting a complex pattern of doublets and triplets due to ortho- and meta-couplings. The two thioamide protons (-CSNH₂) will typically appear as a broad, exchangeable singlet significantly downfield, often above 8.5 ppm.

-

¹³C NMR: The carbon spectrum provides key structural confirmation. The most characteristic signal is the thiocarbonyl carbon (C=S), which is highly deshielded and appears far downfield, typically between 200-210 ppm.[4] The methoxy carbon (-OCH₃) will be found around 55-60 ppm. The aromatic carbons will produce a set of signals between 110-155 ppm, with the carbon attached to the methoxy group being the most shielded and the carbon attached to the thioamide group being deshielded.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups and confirming the conversion from an amide to a thioamide.

-

Key Absorptions:

-

N-H Stretch: Two bands for the primary thioamide -NH₂ group are expected in the 3100-3400 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

"Thioamide B" Band: A strong, characteristic band between 1400-1600 cm⁻¹ is expected, which has significant C-N stretching character.[3]

-

C=S Stretch: The C=S stretching vibration is weaker than its C=O counterpart and is often mixed with other vibrations. It is typically found in the 1050-1250 cm⁻¹ region, though some sources also assign a band near 700 cm⁻¹ to a vibration with C=S character.[3][4]

-

-

Confirmation of Conversion: The most definitive evidence of successful thionation is the disappearance of the strong amide C=O stretch (typically ~1650 cm⁻¹ for 2-methoxybenzamide) and the appearance of the characteristic thioamide bands.

| Spectral Data | Predicted Chemical Shift / Wavenumber | Key Features |

| ¹H NMR | ~3.9 ppm (s, 3H)~6.9-8.0 ppm (m, 4H)>8.5 ppm (br s, 2H) | Methoxy singletAromatic multipletBroad, exchangeable thioamide protons |

| ¹³C NMR | ~200-210 ppm~110-155 ppm~55-60 ppm | Thiocarbonyl (C=S)Aromatic carbonsMethoxy carbon |

| IR | ~3100-3400 cm⁻¹~1400-1600 cm⁻¹~1050-1250 cm⁻¹ | N-H stretchingThioamide B band (C-N stretch)C=S stretching character |

Chemical Reactivity and Applications in Drug Development

The thioamide functional group is more reactive than its amide counterpart, offering a wider range of possibilities for synthetic transformations.

Reactivity Profile

-

Nucleophilic Attack: The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

-

Electrophilic Attack: The sulfur atom is nucleophilic and can be attacked by electrophiles, such as alkyl halides (S-alkylation).

-

Hydrolysis: Thioamides can be hydrolyzed back to the corresponding amide, often facilitated by soft metal salts like those of silver or mercury.

-

Precursor to Heterocycles: The thioamide group is a versatile building block for the synthesis of sulfur- and nitrogen-containing heterocycles, such as thiazoles, which are common motifs in pharmaceuticals.

Potential as a Bioisostere in Drug Design

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a molecule's properties. Replacing an amide with a thioamide can lead to:

-

Increased Lipophilicity: The larger, less polarizable sulfur atom can enhance membrane permeability and absorption.

-

Altered H-Bonding: The thioamide N-H is a better hydrogen bond donor, while the sulfur is a weaker hydrogen bond acceptor compared to the amide oxygen. This can fundamentally change how a drug candidate interacts with its biological target.[4]

-

Metabolic Stability: Thioamides can exhibit different metabolic profiles, potentially resisting enzymatic hydrolysis that would cleave an amide bond.

-

Prodrug Strategy: Some thioamide-containing drugs, like the antitubercular agent ethionamide, are prodrugs that require enzymatic activation (oxidation of the sulfur) to become active.[1]

Given that 2-methoxybenzamide derivatives are inhibitors of the Hedgehog signaling pathway, this compound represents a logical next-generation candidate for synthesis and biological evaluation.[2] Altering the key amide interaction within the Smoothened (Smo) receptor binding pocket could lead to derivatives with improved potency, selectivity, or pharmacokinetic profiles.

Caption: Role of this compound in a drug discovery cycle.

Handling, Safety, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety procedures.

-

Hazard Identification: The compound is classified with the GHS07 pictogram (exclamation mark). Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[3]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[3]

Conclusion

This compound is a chemical compound with significant untapped potential, particularly in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and its properties can be well-characterized by standard analytical techniques. The true value of this molecule lies in its role as a thioamide bioisostere of 2-methoxybenzamide, a scaffold with known biological activity. By leveraging the unique physicochemical properties of the thioamide group, researchers can explore new chemical space in the pursuit of novel therapeutics, particularly in oncology. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this compound into their research programs.

References

- National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide. In NIST Chemistry WebBook.

- Wikipedia. (n.d.). Thioamide.

- CAS Common Chemistry. (n.d.). Thiobenzamide.

- Organic Chemistry Portal. (n.d.). Lawesson's Reagent.

- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.

- National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide IR Spectrum. In NIST Chemistry WebBook.

- Workman, S. D., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry.

- Li, X., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Medicinal Chemistry.

- The Royal Society of Chemistry. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

- 1. 42590-97-6 CAS MSDS (2-METHOXY-THIOBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-Methoxybenzamide [webbook.nist.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxythiobenzamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxythiobenzamide is a sulfur-containing organic molecule belonging to the thioamide class of compounds. Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, including altered polarity, hydrogen bonding capabilities, and metabolic stability, making them valuable scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, detailing its chemical identity, a robust synthetic protocol, in-depth characterization, and its potential applications in research and drug development.

Part 1: Core Chemical Identity and Molecular Structure

CAS Number: 42590-97-6[1]

Molecular Formula: C₈H₉NOS[1]

Molecular Weight: 167.23 g/mol [1]

IUPAC Name: 2-methoxybenzenecarbothioamide[1]

Synonyms: o-Methoxythiobenzamide, 2-Methoxybenzothioamide[1]

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (-OCH₃) at the ortho position and a thioamide group (-CSNH₂) at the adjacent position. The presence of the electron-donating methoxy group influences the electronic properties of the aromatic ring and the reactivity of the thioamide functional group.

Part 2: Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the thionation of its corresponding amide precursor, 2-methoxybenzamide. This reaction is typically achieved using Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], a well-established and versatile thionating agent in organic synthesis.

Causality Behind Experimental Choices:

The choice of Lawesson's reagent is predicated on its high efficiency in converting amides to thioamides under relatively mild conditions, often with high yields. The reaction proceeds through a [2+2] cycloaddition of the amide's carbonyl group to the P=S bond of Lawesson's reagent, followed by cycloreversion to form the thioamide and a stable phosphorus-oxygen byproduct. Anhydrous toluene is a common solvent as it is inert to the reaction conditions and has a suitable boiling point for refluxing the reaction mixture to completion.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Methoxybenzamide (CAS: 2439-77-2)

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methoxybenzamide (1.0 equivalent) and Lawesson's reagent (0.5 equivalents).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to the flask.

-

Thionation Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by TLC by observing the disappearance of the starting amide spot.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is redissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Part 3: Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Quantitative Data Summary:

| Property | Value | Source(s) |

| CAS Number | 42590-97-6 | [1] |

| Molecular Formula | C₈H₉NOS | [1] |

| Molecular Weight | 167.23 g/mol | [1] |

| Melting Point | 109 - 113 °C | [1] |

| Appearance | Expected to be a crystalline solid | N/A |

Predicted Spectroscopic Data:

While experimental spectra are the gold standard, in their absence, predicted data based on established principles of spectroscopy and analysis of similar structures can provide valuable guidance.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons (4H): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region, typically between δ 6.8 and 7.8 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-donating methoxy group and the electron-withdrawing thioamide group.

-

Methoxy Protons (3H): The three protons of the methoxy group will appear as a sharp singlet, typically around δ 3.8-4.0 ppm.

-

Thioamide Protons (2H): The two protons of the -NH₂ group will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary but is expected in the region of δ 7.5-9.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Thioamide Carbon (C=S): The carbon of the thioamide group is highly deshielded and will appear at a characteristic downfield chemical shift, typically in the range of δ 190-210 ppm.

-

Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be shifted downfield due to the oxygen's electronegativity, while the carbon attached to the thioamide group will also be in this region. The remaining four aromatic carbons will have distinct chemical shifts based on their positions relative to the substituents.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a singlet in the aliphatic region, typically around δ 55-60 ppm.

Part 4: Applications in Research and Drug Development

The thioamide functional group is of significant interest to medicinal chemists due to its unique properties as a bioisostere of the amide bond. Bioisosteric replacement is a strategy used in drug design to modify the properties of a lead compound while retaining its biological activity.

Key Roles of the Thioamide Moiety:

-

Increased Lipophilicity: The replacement of an oxygen atom with a larger, less electronegative sulfur atom generally increases the lipophilicity of a molecule. This can enhance membrane permeability and potentially improve oral bioavailability.

-

Altered Hydrogen Bonding: Thioamides are better hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts. This can lead to different binding interactions with biological targets, potentially improving selectivity or potency.

-

Metabolic Stability: The thioamide bond can exhibit greater resistance to enzymatic hydrolysis by proteases compared to the amide bond, which can lead to an extended in vivo half-life of a drug candidate.

-

Pharmacological Activity: Thioamide-containing compounds have demonstrated a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.

Given these properties, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers in drug discovery may utilize this compound as a starting material or a key intermediate in the development of novel inhibitors of enzymes or receptor modulators where the thioamide functionality can confer advantageous pharmacokinetic or pharmacodynamic properties.

Conclusion

This compound is a readily accessible thioamide derivative with a well-defined chemical identity. Its synthesis via thionation of 2-methoxybenzamide is a robust and scalable method. The unique properties conferred by the thioamide group make this compound and its derivatives attractive targets for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding for researchers and scientists to confidently synthesize, characterize, and explore the potential of this compound in their research endeavors.

References

Sources

A Comprehensive Spectroscopic Analysis of 2-Methoxythiobenzamide

Introduction to 2-Methoxythiobenzamide

This compound belongs to the thioamide class of organic compounds, which are sulfur analogs of amides. The replacement of the carbonyl oxygen with a sulfur atom significantly influences the molecule's electronic properties, reactivity, and biological activity. Thioamides are important precursors in the synthesis of various heterocyclic compounds and have shown a wide range of biological activities. The methoxy group at the ortho position of the benzene ring further modulates the electronic and steric environment of the thioamide functionality.

Accurate structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide will provide a detailed interpretation of the mass spectrum, and predicted ¹H NMR, ¹³C NMR, and IR spectra of this compound.

Molecular Structure:

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining an EI-mass spectrum of a small molecule like this compound would involve the following steps:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Interpretation of the Mass Spectrum

The experimental mass spectrum of this compound would be expected to show a molecular ion peak (M⁺•) at an m/z corresponding to its molecular weight.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Structural Representation |

| 167 | [C₈H₉NOS]⁺• (Molecular Ion) | This compound |

| 135 | [M - S]⁺• or [M - HS]⁺ | Loss of Sulfur or Hydrosulfide Radical |

| 107 | [C₇H₇O]⁺ | Benzoyl Cation with Methoxy Group |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

The fragmentation pattern provides valuable structural information. The presence of the molecular ion peak confirms the molecular weight of the compound. Key fragmentation pathways can be rationalized to support the proposed structure.

Caption: Proposed Fragmentation Pathway of this compound in EI-MS.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity within a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methoxy protons, and the thioamide N-H protons.

Table 2: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Broad Singlet | 2H | -CSNH₂ |

| ~ 7.4 - 7.6 | Multiplet | 2H | Aromatic Protons (H-3, H-6) |

| ~ 6.9 - 7.1 | Multiplet | 2H | Aromatic Protons (H-4, H-5) |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

Interpretation of the Predicted ¹H NMR Spectrum

-

Thioamide Protons (-CSNH₂): The two protons on the nitrogen atom of the thioamide group are expected to appear as a broad singlet in the downfield region of the spectrum (~8.0-8.2 ppm). The broadness of the signal is due to quadrupole broadening from the nitrogen atom and possible exchange with trace amounts of water. The chemical shift is downfield due to the deshielding effect of the electron-withdrawing thiocarbonyl group.

-

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region of the spectrum (~6.9-7.6 ppm). Due to the ortho-substitution pattern, they will likely appear as complex multiplets. The protons ortho and para to the electron-donating methoxy group (H-3, H-5) will be more shielded and appear at a slightly higher field compared to the protons meta to it (H-4, H-6).

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet at approximately 3.9 ppm. The singlet multiplicity is because there are no adjacent protons to couple with.

Caption: Structural assignments for the predicted ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Predicted ¹³C NMR Spectrum

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound would show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 | C=S (Thiocarbonyl) |

| ~ 157 | C-OCH₃ (Aromatic) |

| ~ 132 | C-H (Aromatic) |

| ~ 130 | C-H (Aromatic) |

| ~ 125 | C-CSNH₂ (Aromatic) |

| ~ 121 | C-H (Aromatic) |

| ~ 111 | C-H (Aromatic) |

| ~ 56 | -OCH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Thiocarbonyl Carbon (C=S): The most downfield signal, at approximately 200 ppm, is characteristic of a thiocarbonyl carbon. This is significantly more downfield than a typical amide carbonyl carbon (~170 ppm) due to the lower electronegativity of sulfur compared to oxygen.

-

Aromatic Carbons: The six aromatic carbons will appear in the range of ~111-157 ppm.

-

The carbon atom attached to the electron-donating methoxy group (C-OCH₃) will be the most deshielded among the ring carbons, appearing around 157 ppm.

-

The carbon atom attached to the thioamide group (C-CSNH₂) will also be in the downfield region of the aromatic signals.

-

The remaining four aromatic C-H carbons will have chemical shifts determined by the substituent effects of the methoxy and thioamide groups.

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a signal in the aliphatic region, around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound would show characteristic absorption bands for the N-H, C-H, C=S, C-N, and C-O functional groups.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3100 | N-H Stretch | Thioamide (-CSNH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (-OCH₃) |

| ~ 1600 | C=C Stretch | Aromatic |

| 1400 - 1200 | C=S Stretch | Thioamide |

| ~ 1250 | C-O Stretch | Aryl Ether |

| ~ 1100 | C-N Stretch | Thioamide |

Interpretation of the Predicted IR Spectrum

-

N-H Stretching: The thioamide N-H group will show one or two bands in the region of 3300-3100 cm⁻¹. The presence of two bands would be due to the symmetric and asymmetric stretching vibrations of the -NH₂ group.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of bands between 3100 and 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy group will be observed between 3000 and 2850 cm⁻¹.

-

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key feature and is expected to appear in the range of 1400-1200 cm⁻¹. This is at a significantly lower frequency than the C=O stretch of an amide (typically 1680-1630 cm⁻¹) due to the larger mass of the sulfur atom.

-

C-O Stretching: The aryl ether C-O stretching vibration will result in a strong absorption band around 1250 cm⁻¹.

-

C-N Stretching: The C-N stretching of the thioamide group will appear around 1100 cm⁻¹.

Conclusion

This technical guide has provided a detailed analysis of the expected spectroscopic data for this compound. By combining the interpretation of an experimental mass spectrum with high-quality predicted ¹H NMR, ¹³C NMR, and IR spectra, a comprehensive structural characterization has been achieved. The methodologies and interpretations presented here serve as a valuable resource for researchers working with this compound and in the broader field of small molecule characterization. The ability to accurately predict and interpret spectroscopic data is an essential skill in modern chemical research, enabling the confident identification and structural elucidation of novel compounds.

References

- NMRDB.org. Predict 1H proton NMR spectra. [Link]

- NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- Protheragen. IR Spectrum Prediction. [Link]

- PubChem. 2-Methoxybenzamide. [Link]

Sources

Solubility of 2-Methoxythiobenzamide in common organic solvents

An In-depth Technical Guide on the Solubility of 2-Methoxythiobenzamide in Common Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from synthesis and purification to formulation and bioavailability. This compound, a thioamide derivative with potential applications in medicinal chemistry, presents a unique solubility profile that warrants detailed investigation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of solubility, leverages data from structurally analogous compounds, and presents a detailed, field-proven experimental protocol for its determination. Our objective is to equip researchers with the necessary theoretical knowledge and practical methodologies to characterize the solubility of this compound and similar thioamide-containing molecules in their own laboratory settings.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of drug discovery and development, the characterization of a compound's physicochemical properties is a foundational pillar upon which all subsequent research is built. Among these properties, solubility is paramount. It dictates the ease of handling during synthesis and purification, influences the choice of formulation strategies, and ultimately impacts the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.[1] Thioamides, as isosteres of amides, have garnered significant interest due to their unique chemical properties that can enhance metabolic stability and bioavailability.[2][3][4] The replacement of the carbonyl oxygen with a sulfur atom alters hydrogen bonding capabilities, polarity, and molecular geometry, thereby influencing the compound's interaction with various solvents.[3]

This compound (CAS No. 42590-97-6, Formula: C₈H₉NOS) is a molecule of interest within this class.[5][6] A thorough understanding of its solubility in a range of common organic solvents is essential for any researcher aiming to utilize it in synthetic, medicinal, or materials science applications. This guide provides a systematic approach to this characterization.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[7][8] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The structure of this compound, featuring a polar thioamide group (-CSNH₂) and a methoxy group (-OCH₃) on an aromatic ring, suggests a degree of polarity. The presence of the thioamide group allows for hydrogen bonding, which typically enhances solubility in polar protic solvents.[7]

To form a predictive hypothesis, we can examine the solubility of structurally related compounds. Benzamide, the parent amide, is predominantly soluble in polar organic solvents such as ethanol, methanol, and acetone, with limited solubility in water.[7] A detailed study on benzamide solubility across various solvents at different temperatures revealed the following trend: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water. Similarly, 2-ethoxybenzamide, an even closer analog, demonstrates high solubility in polar solvents like N,N-dimethylformamide (DMF) and acetone.[9]

Based on these analogs, it is reasonable to hypothesize that this compound will exhibit favorable solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO), and lower solubility in nonpolar solvents (e.g., hexane, toluene).

Qualitative Solubility Assessment

While precise quantitative data is best determined experimentally, a qualitative assessment provides a rapid and valuable initial screening. The following table outlines the predicted solubility of this compound in a range of common organic solvents, categorized by solvent class. This prediction is based on the structural analysis of this compound and the known solubility of analogous compounds like benzamide and 2-ethoxybenzamide.[7][9]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the thioamide group. Benzamide shows high solubility. |

| Ethanol | High | Similar to methanol, a good hydrogen bond donor and acceptor. Benzamide is highly soluble.[7] | |

| Isopropanol | Moderate to High | Bulkier alkyl group may slightly reduce solubility compared to methanol/ethanol. | |

| Polar Aprotic | Acetone | High | Good dipole-dipole interactions. Benzamide is highly soluble. |

| Acetonitrile (MeCN) | Moderate | Less polar than acetone; benzamide shows moderate solubility. | |

| N,N-Dimethylformamide (DMF) | Very High | Highly polar aprotic solvent, excellent for dissolving amides and related structures. 2-ethoxybenzamide shows the highest solubility in DMF. | |

| Dimethyl Sulfoxide (DMSO) | Very High | Strong hydrogen bond acceptor, commonly used for compounds with poor aqueous solubility.[10] | |

| Ethyl Acetate | Moderate | Moderate polarity; benzamide shows moderate solubility.[11] | |

| Nonpolar | Toluene | Low to Very Low | Aromatic ring may offer some interaction, but overall polarity mismatch is significant. |

| Hexane | Very Low | Aliphatic hydrocarbon, significant polarity mismatch. | |

| Dichloromethane (DCM) | Moderate | Can dissolve a wide range of organic compounds, but polarity is lower than polar aprotic solvents. | |

| Aqueous | Water | Low to Very Low | The hydrophobic benzene ring is expected to limit aqueous solubility, similar to benzamide.[7] |

Experimental Determination of Solubility: The Shake-Flask Method

For definitive and quantitative solubility data, an experimental approach is necessary. The equilibrium solubility or thermodynamic solubility is most reliably determined using the shake-flask method, which is considered the "gold standard" in the field.[1] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.

Experimental Workflow Diagram

The following diagram outlines the key stages of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

This protocol provides a robust methodology for determining the solubility of this compound.

-

Preparation of Materials:

-

Ensure the this compound solid is of high purity.

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Prepare a series of glass vials with tight-sealing caps (e.g., screw-cap vials with PTFE-lined septa) to prevent solvent evaporation.

-

-

Addition of Compound and Solvent:

-

To each vial, add an excess amount of solid this compound. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[1]

-

Carefully add a precise, known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker or agitator (e.g., an orbital shaker in a temperature-controlled incubator) set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach thermodynamic equilibrium. A duration of 24 to 72 hours is typical.[12] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration does not change over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same controlled temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid, centrifugation of the sealed vials is the preferred method.[1] Alternatively, filtration using a syringe filter (e.g., 0.22 µm PTFE) can be used, but care must be taken to avoid temperature fluctuations and solvent evaporation during the process.

-

-

Sampling and Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Quantitative Nuclear Magnetic Resonance (qNMR).[8] A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in standard units, such as milligrams per milliliter (mg/mL), grams per liter (g/L), or moles per liter (mol/L).

-

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear and concise table to allow for easy comparison across different solvents and conditions.

Table 2: Example Data Table for Experimental Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

| N,N-Dimethylformamide | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

| Hexane | Experimental Value | Calculated Value |

Note: The molecular weight of this compound is 167.23 g/mol .[5][6]

Conclusion and Future Directions

This guide establishes a comprehensive framework for the systematic evaluation of the solubility of this compound. By synthesizing theoretical predictions from analogous compounds and providing a detailed, authoritative experimental protocol, we empower researchers to generate the precise, quantitative data required for their work. The resulting solubility profile will be instrumental in guiding solvent selection for organic synthesis, purification, formulation development, and in vitro/in vivo screening assays. Further studies should aim to determine solubility at various temperatures to understand the thermodynamic properties of dissolution, such as enthalpy and entropy, which can provide deeper insights into the solute-solvent interactions. Such data is invaluable for optimizing crystallization processes and ensuring the stability of formulations.

References

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Solubility of Things. (n.d.). Benzamide.

- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- Cengage Learning. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- American Chemical Society. (1994). Method for Measuring Aqueous Solubilities of Organic Compounds.

- ResearchGate. (2022). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- Wikipedia. (n.d.). Benzamide.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Journal of the American Chemical Society. (2026, January 2). Highly Acidic Second Coordination Spheres Promote In Situ Formation of Iron Phlorins Exhibiting Fast and Selective CO2 Reduction.

- PubMed. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors.

- PubChem. (n.d.). 2-Methoxybenzamide.

- PubMed. (2014). Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus.

- MDPI. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.

- Journal of the American Chemical Society. (2026, January 5). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.

- National Institutes of Health. (2024, December 2). Unlocking the potential of the thioamide group in drug design and development.

- ResearchGate. (n.d.). Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents from 288.15 to 328.15 K.

- ResearchGate. (2024, December 2). Unlocking the potential of the thioamide group in drug design and development.

- PubMed. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists.

- CORE. (2013, November 21). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 42590-97-6 CAS MSDS (2-METHOXY-THIOBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CAS 42590-97-6 | this compound - Synblock [synblock.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Research Applications of 2-Methoxythiobenzamide: A Scaffold of Untapped Potential

Abstract

The thioamide functional group, an isostere of the ubiquitous amide bond, offers unique physicochemical properties that have garnered significant interest in medicinal chemistry and drug discovery.[1][2] 2-Methoxythiobenzamide (CAS: 42590-97-6, Formula: C₈H₉NOS)[3][4], while not extensively studied itself, is positioned at the intersection of two biologically significant pharmacophores: the methoxy-substituted benzene ring and the thioamide moiety. This technical guide synthesizes data from structurally related compounds to build a predictive framework for the potential research applications of this compound. We will explore its synthetic routes and delve into its putative roles in oncology, antimicrobial research, and enzyme inhibition, providing detailed experimental protocols and conceptual frameworks for its investigation.

Synthesis of this compound

The primary route to this compound is through the thionation of its corresponding amide, 2-methoxybenzamide. While classical reagents like Lawesson's reagent or phosphorus pentasulfide are effective, they often require harsh conditions.[5] A more modern, high-yield protocol involves a two-step, one-pot procedure that offers mild conditions and operational simplicity.[5]

Experimental Protocol: Synthesis from 2-Methoxybenzamide

This protocol is adapted from established methods for N-aryl-substituted benzamide to thioamide transformation.[5]

Materials:

-

2-Methoxybenzamide

-

Thionyl chloride (SOCl₂)

-

Acetonitrile (anhydrous)

-

N-isopropyldithiocarbamate isopropyl ammonium salt (or a similar thiating reagent)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Imidoyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-methoxybenzamide in a minimal amount of anhydrous acetonitrile.

-

Add 1.1 equivalents of thionyl chloride dropwise at room temperature.

-

Heat the reaction mixture to 70°C and stir for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The formation of the intermediate, 2-methoxybenzimidoyl chloride, is the rate-limiting step.

-

Thionation: After cooling the reaction to room temperature, carefully evaporate the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Re-dissolve the crude imidoyl chloride intermediate in anhydrous acetonitrile.

-

In a separate flask, prepare a solution of 1.2 equivalents of N-isopropyldithiocarbamate isopropyl ammonium salt in anhydrous acetonitrile.

-

Add the thiating reagent solution to the imidoyl chloride solution dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours. Monitor the conversion to this compound by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Application in Oncology Research

The benzamide scaffold is a cornerstone in the development of anticancer agents.[6] Specifically, 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of tumorigenesis in cancers like medulloblastoma and basal cell carcinoma.[7]

Hypothesized Mechanism of Action: Hedgehog Pathway Inhibition

The Hh pathway is driven by the transmembrane protein Smoothened (Smo). In its active state, Smo translocates to the primary cilium, initiating a signaling cascade that activates Gli transcription factors and promotes cell proliferation.[7] We hypothesize that this compound, like its amide counterpart, can act as a Smo antagonist. The thioamide group may alter binding kinetics or cell permeability compared to the amide, potentially offering a modified pharmacological profile.

Caption: Hypothesized inhibition of the Hedgehog pathway by this compound.

Protocol: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., Daoy for medulloblastoma)[7]

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anticipated Data Presentation

Quantitative results from cell viability assays should be summarized for clear comparison.

| Cell Line | Cancer Type | Putative IC₅₀ (µM) of this compound |

| Daoy | Medulloblastoma | To be determined |

| HepG2 | Liver Carcinoma | To be determined |

| MDA-MB-468 | Breast Cancer | To be determined |

| HCT-116 | Colorectal Carcinoma | To be determined |

Potential Application in Antimicrobial Research

Thioamide-containing compounds have demonstrated a broad spectrum of antimicrobial activities.[2] Furthermore, structurally similar compounds like 2-hydroxy-4-methoxybenzaldehyde are known to possess potent antibacterial and antifungal properties, often by compromising the integrity of the microbial cell membrane.[8][9]

Hypothesized Mechanism of Action: Cell Membrane Disruption

The lipophilic nature of the benzene ring combined with the polar thioamide group may allow this compound to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This disruption can lead to increased membrane permeability, leakage of essential intracellular contents (ions, nucleic acids, proteins), and ultimately, cell death.[8][10]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

This compound stock solution (in DMSO)

-

Bacterial/fungal inoculum, standardized to ~5 x 10⁵ CFU/mL

-

Positive control antibiotic (e.g., ciprofloxacin) and antifungal (e.g., fluconazole)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Add 50 µL of the this compound stock solution to the first column of wells, creating a 2-fold dilution.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC Determination Workflow

Caption: Workflow for MIC determination via broth microdilution.

Potential Application in Enzyme Inhibition Studies

The thioamide group is a weaker hydrogen bond acceptor but a stronger hydrogen bond donor than an amide, and it exhibits a greater affinity for certain metals.[2] This unique electronic profile, along with the ability of the "N-C-S" linkage to chelate metal ions[11], makes this compound an intriguing candidate for enzyme inhibition research, particularly for metalloenzymes or enzymes with key tyrosine/serine residues in their active sites.

Hypothesized Target Class: Cyclooxygenases and Metalloenzymes

-

Cyclooxygenase (COX) Enzymes: Related 2-methoxyphenols have been investigated as COX-2 inhibitors.[12] The ability of fenamic acids to interact with Tyr-385 and Ser-530 in the COX active site suggests a potential binding mode for benzamide-like structures.[13] this compound could be explored as a selective or non-selective COX inhibitor for anti-inflammatory applications.

-

Metalloenzymes: Many enzymes, including Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs), require a metal ion (often Zn²⁺) for catalytic activity.[14] Small molecules with metal-binding groups can inhibit these enzymes by coordinating with the active site metal. The thioamide moiety could serve as such a metal-binding group.

Generalized Protocol: In Vitro Enzyme Inhibition Assay

This is a template protocol for a colorimetric enzyme assay. Specific substrates and buffers will vary depending on the enzyme.

Materials:

-

Purified target enzyme (e.g., COX-2, Carbonic Anhydrase)

-

Assay buffer specific to the enzyme

-

Enzyme substrate (which produces a colorimetric product)

-

This compound stock solution (in DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add assay buffer, varying concentrations of this compound (the inhibitor), and the purified enzyme.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for 10-15 minutes at the optimal temperature for the enzyme to allow for binding.

-

Initiate Reaction: Add the enzyme substrate to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance of the product at its λₘₐₓ in kinetic mode (e.g., every 30 seconds for 10-20 minutes).

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of enzyme activity versus the inhibitor concentration to determine the IC₅₀. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to elucidate the mechanism of inhibition (competitive, non-competitive, etc.).[15][16]

Conceptual Diagram: Competitive Enzyme Inhibition

Sources

- 1. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 42590-97-6 | this compound - Synblock [synblock.com]

- 4. 42590-97-6 CAS MSDS (2-METHOXY-THIOBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Hitit Journal Of Science » Submission » Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group [dergipark.org.tr]

- 12. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxythiobenzamide synthesis from 2-methoxybenzamide

An In-Depth Technical Guide to the Synthesis of 2-Methoxythiobenzamide from 2-Methoxybenzamide

Authored by: A Senior Application Scientist

This whitepaper provides a comprehensive technical guide for the synthesis of this compound, a valuable thioamide derivative, through the thionation of 2-methoxybenzamide. Thioamides are a critical class of organosulfur compounds that serve as versatile building blocks in organic synthesis and are integral components in numerous pharmacologically active molecules.[1][2][3] Their unique chemical properties, including increased hydrogen bond donating capability and distinct spectroscopic signatures compared to their amide analogs, make them subjects of intense research.[1][3] This document is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles, practical field insights, and a detailed, validated experimental protocol.

The Principle of Thionation: Converting Amides to Thioamides

The conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S) is known as thionation. This transformation is a cornerstone of organosulfur chemistry. For the specific conversion of an amide to a thioamide, two reagents have historically dominated the field: Phosphorus Pentasulfide (P₄S₁₀) and 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, more commonly known as Lawesson's Reagent (LR).[1][4][5]

While P₄S₁₀ is effective, it often necessitates harsh reaction conditions, such as high temperatures, and can lead to side reactions.[5] Lawesson's Reagent, by contrast, has emerged as a milder, more efficient, and highly chemoselective reagent for the thionation of a wide array of carbonyl compounds, including amides.[5] It generally provides higher yields with fewer byproducts, making it the preferred choice for substrates like 2-methoxybenzamide.[5][6][7] The enhanced reactivity of LR is attributed to its greater solubility in common organic solvents compared to the polymeric structure of P₄S₁₀.

Reaction Mechanism: The Role of Lawesson's Reagent

The efficacy of Lawesson's Reagent in thionating amides stems from a well-established mechanistic pathway.[1][5][8] The process is not a simple oxygen-sulfur exchange but a coordinated series of steps driven by the formation of a highly stable phosphorus-oxygen double bond.

Mechanistic Steps:

-

Dissociation: In solution, Lawesson's Reagent (a dimer) exists in equilibrium with a highly reactive monomeric dithiophosphine ylide.[1][5] This monomer is the active thionating species.

-

Nucleophilic Attack: The carbonyl oxygen of the 2-methoxybenzamide acts as a nucleophile, attacking one of the electrophilic phosphorus atoms of the dithiophosphine ylide.

-

Intermediate Formation: This attack leads to the formation of a transient betaine, which rapidly rearranges to form a four-membered ring intermediate known as a thiaoxaphosphetane.[5]

-

Cycloreversion: The thiaoxaphosphetane intermediate is unstable and undergoes a retro-[2+2] cycloaddition (a cycloreversion). This step is thermodynamically driven by the formation of a very strong P=O bond in the resulting byproduct.[5] This concerted fragmentation releases the desired this compound and a stable oxothiophosphetane byproduct.

Caption: Mechanism of amide thionation using Lawesson's Reagent.

Validated Experimental Protocol

This protocol is based on established methodologies for the thionation of amides and is optimized for both safety and efficiency.[9][10]

Materials and Reagents

| Compound/Material | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 2-Methoxybenzamide | C₈H₉NO₂ | 151.16 | Starting material |

| Lawesson's Reagent (LR) | C₁₄H₁₄O₂P₂S₄ | 404.47 | Thionating agent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous solvent |

| Toluene | C₇H₈ | 92.14 | Alternative anhydrous solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction & chromatography |

| Hexanes | C₆H₁₄ | 86.18 | For chromatography |

| Saturated NaHCO₃(aq) | NaHCO₃ | 84.01 | For aqueous workup |

| Brine | NaCl | 58.44 | For aqueous workup |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | Drying agent |

| Silica Gel | SiO₂ | 60.08 | For column chromatography |

Stoichiometry (Example Scale)

| Reagent | M.W. ( g/mol ) | Amount (mg) | Millimoles (mmol) | Molar Equivalents |

| 2-Methoxybenzamide | 151.16 | 500 | 3.31 | 1.0 |

| Lawesson's Reagent | 404.47 | 669 | 1.65 | 0.5 |

Note: 0.5 equivalents of LR dimer are used, as it contains two thionating centers.

Step-by-Step Procedure

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add Lawesson's Reagent (669 mg, 1.65 mmol) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~100 mL) to the flask. Stir the mixture until the Lawesson's Reagent is fully dissolved. The solution will appear as a pale yellow. It is crucial for the reagent to dissolve completely for the reaction to proceed efficiently at room temperature.[9]

-

Substrate Addition: In a separate flask, dissolve 2-methoxybenzamide (500 mg, 3.31 mmol) in anhydrous THF (~40 mL). Add this solution dropwise to the stirring Lawesson's Reagent solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC), typically with a 3:1 Hexanes:Ethyl Acetate eluent system. The thioamide product is significantly less polar than the starting amide. The reaction is often complete within 30-60 minutes but can be left overnight if convenient.[9]

-

Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), remove the THF under reduced pressure using a rotary evaporator.

-

Aqueous Workup: This step is critical for removing the phosphorus-containing byproducts.[9] Redissolve the crude residue in ethyl acetate (~100 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The crude product will be a yellowish solid, likely with an unpleasant sulfurous odor.[9]

-

Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) to isolate the pure this compound.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

Lawesson's Reagent is hazardous and requires careful handling.

-

Moisture Sensitivity: LR reacts with water or moisture to release flammable and toxic hydrogen sulfide (H₂S) gas.[11] All reactions must be conducted under anhydrous conditions and an inert atmosphere.[12][13]

-

Toxicity: LR is harmful if inhaled, swallowed, or in contact with skin.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][14] Handle the solid reagent in a well-ventilated fume hood.

-

Disposal: Quench any residual reagent carefully with a dilute bleach solution in a fume hood before disposal.

Product Characterization

Authenticating the final product is achieved through standard spectroscopic methods.

-

¹H NMR: The proton signals for the aromatic and methoxy groups will be present, with slight shifts compared to the starting material. The broad singlet for the -NH₂ protons will also be present.

-

¹³C NMR: The most telling signal is that of the thiocarbonyl carbon (C=S). It will appear significantly downfield (typically in the 200-210 ppm range) compared to the carbonyl carbon (C=O) of the starting 2-methoxybenzamide (approx. 165-170 ppm).[3]

-

FT-IR: The spectrum will show the disappearance of the strong C=O stretching band (around 1650 cm⁻¹) from the starting material and the appearance of a C=S stretching band.

-

Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak (M⁺) for C₈H₉NOS, confirming the successful incorporation of sulfur.

Field Insights & Troubleshooting

-

Incomplete Reaction: If TLC indicates a sluggish reaction, gentle heating (e.g., to 40-50 °C) can be applied. Ensure the LR used is of good quality, as it can degrade upon prolonged exposure to air and moisture.

-

Purification Challenges: Phosphorus byproducts are notoriously difficult to remove and can co-elute with the product. A thorough aqueous wash, as described in the protocol, is non-negotiable and vastly simplifies the final chromatographic purification.[9][10]

-

Odor: Thionation reactions are known for their unpleasant smell. All steps, including workup and purification, should be performed in a well-ventilated fume hood.

References

- Curphey, T. J. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.

- Phosphorus pentasulfide - Wikipedia. Wikipedia. [Link]

- Li, A. Y., et al. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry. [Link]

- LAWESSON'S REAGENT FOR SYNTHESIS MSDS. Loba Chemie. [Link]

- Material Safety Data Sheet - Lawesson's Reagent, 99%. Cole-Parmer. [Link]

- Curphey, T. J. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed. [Link]

- Al-Awadi, N. A., et al. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs.

- LAWESSON'S REAGENT. SD Fine-Chem. [Link]

- Thioamide synthesis by thion

- Guchhait, S. K., et al. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

- Kayukova, L. A., & Avdeenko, A. P. Modification of organic compounds with Lawesson's reagent.

- Lawesson's Reagent. Organic Chemistry Portal. [Link]

- Zhang, D., et al. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. National Institutes of Health (NIH). [Link]

- Zhang, D., et al. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link]

- Mechanism of the thionation reaction using Lawesson's reagent (1).

- Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. DergiPark. [Link]

- Szostak, M., & Aubé, J. Synthesis and rearrangement of a bridged thioamide. The Royal Society of Chemistry. [Link]

- Zhang, D., et al. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. [Link]

- Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group.

- Incorporating Thioamides into Proteins by Native Chemical Ligation. National Institutes of Health (NIH). [Link]

- Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health (NIH). [Link]

- Synthesis of a compound containing methoxybenzamide[12].

- Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Institutes of Health (NIH). [Link]

- Thioamide synthesis by thioacyl